molecular formula C2H2KNO3 B1592525 Oxamic Acid Potassium Salt CAS No. 21141-31-1

Oxamic Acid Potassium Salt

Cat. No. B1592525
CAS RN: 21141-31-1
M. Wt: 127.14 g/mol
InChI Key: PSLCBKISHMXGLT-UHFFFAOYSA-M
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Description

Oxamic Acid Potassium Salt is a chemical compound used in various applications. It is available in solid form . It is an inhibitor of uricase and has been used for the inhibition of 5-fluorouracil-induced gastrointestinal toxicity without the loss of its antitumor activity in rats .


Synthesis Analysis

Oxamic acids are useful precursors of carbamoyl radicals . The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals . This compound (OAPS) has been proposed as a novel and bifunctional activator for direct synthesis of N-doped porous carbon .


Molecular Structure Analysis

The dimensions of oxalate ions play a critical role for closest packing in the structures of the acid and anhydrous and aqueous metal salts .


Chemical Reactions Analysis

Oxamic acids can generate carbamoyl radicals through oxidative decarboxylation . These radicals may further add to unsaturated systems to provide a broad range of important amides .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular formula of C__2H__2KNO__3 and a molecular weight of 127.14 .

Scientific Research Applications

Synthesis and Polymer Application

  • Oxamic acid reacts with ethylene carbonate in the presence of potassium carbonate catalyst, forming hydroxyethoxy derivatives characterized by 1H NMR, IR, and MALDI ToF techniques. These derivatives exhibit remarkable thermal stability due to the presence of the oxalamidoester group and are used as components in thermally stable polyurethane (Zarzyka-Niemiec, 2009).

Catalysis in Organic Synthesis

  • Oxamic acids, including their potassium salt forms, have been utilized in novel Pd-catalyzed decarboxylative cross-coupling with potassium phenyltrifluoroborates, offering efficient access to N-mono- or N,N-disubstituted benzamides and benzoates (Li et al., 2011).

Perovskite Solar Cells Enhancement

  • Oxamic acid potassium salt (OAPS) acts as a bifunctional additive in perovskite solar cells. It interacts with uncoordinated Pb2+ and dangling bonds in the perovskite, reducing nonradiative recombination loss. Additionally, K+ from OAPS inhibits iodide Frenkel defects and I- ion migration, enhancing power conversion efficiency and stability (Wang et al., 2022).

Spectroscopic Analysis

  • Infrared and far-infrared spectroscopy of oxamic acid and its salts, including potassium oxamate, have been conducted. These studies are crucial for understanding the molecular and crystal structures of these compounds, impacting fields like pharmaceuticals and materials science (Wallace & Wagner, 1978).

Medicinal Chemistry

  • Derivatives of N-(4-substituted-thiazolyl)oxamic acid have shown potent antiallergy activity, highlighting the role of oxamic acid and its salts in synthesizing pharmacologically active compounds (Hargrave et al., 1983).

Environmental Chemistry

  • This compound plays a role in the mineralization of recalcitrant oxalic and oxamic acids in electrochemical advanced oxidation processes, demonstrating its importance in environmental remediation (Garcia-Segura & Brillas, 2011).

Mechanism of Action

Safety and Hazards

Personal protective equipment should be worn when handling Oxamic Acid Potassium Salt. Contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation of dust should also be avoided .

Future Directions

The recent development in the chemistry of carbamoyl radicals generated from oxamic acids suggests potential future directions . Oxamic acid potassium salt (OAPS) has been proposed as a novel and bifunctional activator for direct synthesis of N-doped porous carbon, which has shown great potential as CO2 adsorbents .

properties

IUPAC Name

potassium;oxamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO3.K/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLCBKISHMXGLT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175386
Record name Acetic acid, aminooxo-, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21141-31-1
Record name Acetic acid, aminooxo-, monopotassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021141311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, aminooxo-, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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